REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:25])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC2C=CC=CC=2)=[CH:11][C:10]=1[CH:23]=O)([CH3:7])[CH3:6])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:25])[C:5]([O:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][C:10]=1[CH3:23])([CH3:6])[CH3:7])[CH3:2]
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
|
C(C)OC(C(C)(C)OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C=O)=O
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Name
|
|
Quantity
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250 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
|
1.25 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Name
|
|
Quantity
|
1.25 g
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Type
|
catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
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CONCENTRATION
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Details
|
concentrated to a tan oil (6.25 g)
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C)(C)OC1=C(C=C(C=C1)O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |